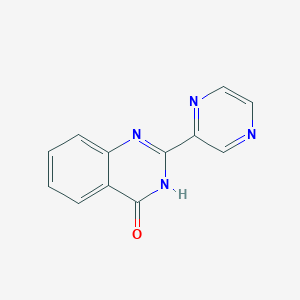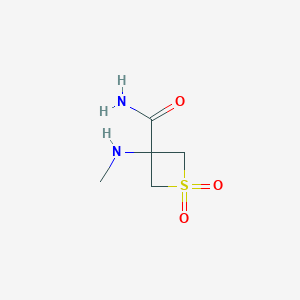![molecular formula C12H14ClNO3 B15200068 ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
ethyl N-[(4-chlorophenyl)carbonyl]alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(4-chlorophenyl)carbonyl]alaninate is an organic compound that belongs to the class of alanine derivatives It is characterized by the presence of an ethyl ester group, a 4-chlorophenyl group, and a carbonyl group attached to the alanine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(4-chlorophenyl)carbonyl]alaninate typically involves the reaction of alanine with ethyl chloroformate and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl N-[(4-chlorophenyl)carbonyl]alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chlorobenzoic acid derivative.
Reduction: 4-chlorophenylmethanol derivative.
Substitution: Various substituted 4-chlorophenyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl N-[(4-chlorophenyl)carbonyl]alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl N-[(4-chlorophenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved in these effects are often related to the inhibition of key enzymes in metabolic or signaling pathways.
相似化合物的比较
Similar Compounds
Valifenalate: A fungicide with a similar structure, used to control downy mildew disease.
Methyl N-[(4-chlorophenyl)carbonyl]alaninate: A closely related compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl ester groups. Additionally, the presence of the 4-chlorophenyl group enhances its potential as a biochemical probe and therapeutic agent.
属性
分子式 |
C12H14ClNO3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
ethyl 2-[(4-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) |
InChI 键 |
PBOQVPFIBZWMNZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



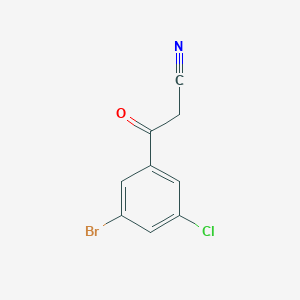

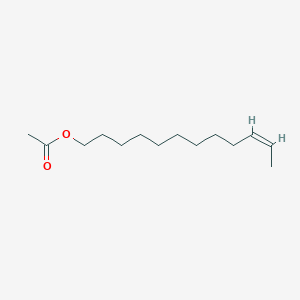
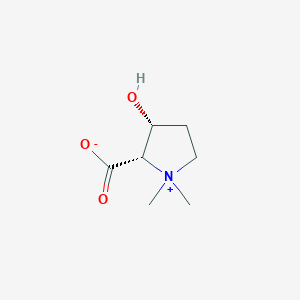


![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
